Perchloric acid, calcium salt, tetrahydrate (8CI,9CI)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

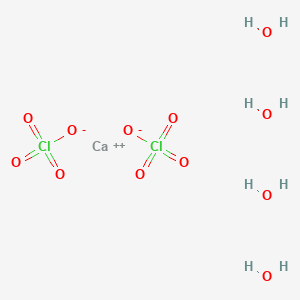

Perchloric acid, calcium salt, tetrahydrate (8CI,9CI), also known as calcium perchlorate tetrahydrate, is an inorganic compound with the molecular formula Ca(ClO4)2·4H2O and a molecular weight of 311.04 g/mol. It is a white crystalline solid that is highly soluble in water and is known for its strong oxidizing properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of perchloric acid, calcium salt, tetrahydrate typically involves the reaction of calcium chloride or calcium nitrate with perchloric acid. The reaction is carried out in an aqueous solution, followed by evaporation and cooling to obtain the crystalline tetrahydrate form .

Industrial Production Methods:

-

Reaction with Calcium Hydroxide:

-

Reaction with Calcium Chloride:

Analyse Des Réactions Chimiques

Types of Reactions: Perchloric acid, calcium salt, tetrahydrate undergoes various types of chemical reactions, including:

Oxidation: Due to its strong oxidizing properties, it can oxidize various organic and inorganic compounds.

Substitution: It can participate in substitution reactions where the perchlorate ion is replaced by other anions.

Common Reagents and Conditions:

Oxidation Reactions: Common reagents include organic compounds, metals, and reducing agents. The reactions are typically carried out under controlled conditions to prevent explosive reactions.

Substitution Reactions: Common reagents include other salts and acids that can replace the perchlorate ion.

Major Products Formed:

Oxidation Reactions: The major products depend on the specific reactants used but often include oxidized organic compounds or metal oxides.

Substitution Reactions: The major products include new salts or acids where the perchlorate ion has been replaced.

Applications De Recherche Scientifique

Perchloric acid, calcium salt, tetrahydrate has a wide range of scientific research applications, including:

Chemistry: Used as a strong oxidizing agent in various chemical reactions and synthesis processes.

Biology: Utilized in biochemical assays and as a reagent in the preparation of biological samples.

Medicine: Employed as a pharmaceutical intermediate in the synthesis of certain medications.

Industry: Used in the production of explosives, propellants, and pyrotechnics due to its strong oxidizing properties.

Mécanisme D'action

The mechanism of action of perchloric acid, calcium salt, tetrahydrate primarily involves its strong oxidizing properties. It can donate oxygen atoms to other compounds, facilitating oxidation reactions. The molecular targets and pathways involved depend on the specific application and reactants used. In biochemical applications, it can oxidize various biomolecules, affecting their structure and function .

Comparaison Avec Des Composés Similaires

Sodium Perchlorate Tetrahydrate (NaClO4·4H2O): Similar strong oxidizing properties but different cation.

Magnesium Perchlorate Tetrahydrate (Mg(ClO4)2·4H2O): Similar oxidizing properties but different cation.

Ammonium Perchlorate (NH4ClO4): Commonly used in propellants and explosives, different cation and hydration state.

Uniqueness: Perchloric acid, calcium salt, tetrahydrate is unique due to its specific cation (calcium) and its tetrahydrate form, which provides distinct solubility and stability properties compared to other perchlorates. Its strong oxidizing properties make it particularly valuable in applications requiring powerful oxidizing agents .

Activité Biologique

Perchloric acid calcium salt tetrahydrate, commonly referred to as calcium perchlorate tetrahydrate (Ca(ClO₄)₂·4H₂O), is an inorganic compound that has garnered interest due to its unique properties and potential biological activities. This article aims to explore the biological activity of this compound by examining its chemical properties, possible interactions with biological systems, and relevant case studies.

Calcium perchlorate is a white crystalline solid that is highly hygroscopic and soluble in water. It acts as a strong oxidizing agent and has been classified as having explosive reactivity under certain conditions. The compound's structure consists of calcium ions coordinated with perchlorate ions, which exhibit a stable tetrahedral configuration. The presence of water molecules in its tetrahydrate form contributes to its stability and solubility in aqueous environments .

Toxicity and Safety

Calcium perchlorate is considered slightly toxic to humans, primarily through ingestion or inhalation of dust particles. It can cause irritation to the skin, eyes, and respiratory system. The compound's reactivity can pose risks if not handled properly, particularly in laboratory settings .

Potential Applications in Biological Research

- Environmental Impact : Calcium perchlorate has been studied for its role in astrobiology, particularly concerning the search for organic compounds on Mars. Its presence in Martian soil raises questions about the potential for life and the degradation of organic materials under Martian conditions .

- Chemical Reactions : In laboratory experiments, calcium perchlorate has been utilized as a reagent in pyrolysis studies to analyze organic compounds. Its interaction with various organic substrates can lead to the formation of chlorinated hydrocarbons, which are of interest for understanding biochemical processes on other planets .

- Electrolyte Conductivity : Research has indicated that calcium perchlorate solutions exhibit interesting electrolyte conductance properties when combined with organic solvents. This behavior may have implications for developing new materials or processes in biochemical applications .

Study on Pyrolysis Products

A significant study investigated the effect of calcium perchlorate on the thermal degradation of organic materials using thermochemolysis techniques. The results demonstrated that the presence of calcium perchlorate influenced the variety and abundance of degradation products, suggesting its potential role in catalyzing reactions that could be relevant for organic synthesis or environmental degradation processes .

Impact on Organic Detection

In another study focused on Mars exploration, researchers examined how calcium perchlorate affects the recovery rates of fatty acids during thermochemolysis experiments. The findings indicated that while calcium perchlorate did not significantly hinder the recovery rates under controlled conditions, it played a crucial role in determining the types of products formed during pyrolysis .

Data Tables

The following table summarizes key findings from various studies regarding the biological activity and properties of calcium perchlorate:

Propriétés

IUPAC Name |

calcium;diperchlorate;tetrahydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.2ClHO4.4H2O/c;2*2-1(3,4)5;;;;/h;2*(H,2,3,4,5);4*1H2/q+2;;;;;;/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGFQNBSXMKXDTH-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Ca+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaCl2H8O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.